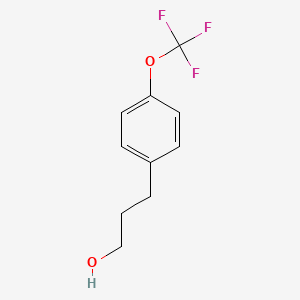

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Description

BenchChem offers high-quality 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLBUFMUXDVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676344 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000519-40-3 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3): A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target binding affinity.[2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[3] This guide provides an in-depth technical overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3), a key building block that leverages the unique properties of the trifluoromethoxy group.

This document is intended for researchers, scientists, and drug development professionals. It will detail the compound's physicochemical properties, provide a robust synthesis protocol, outline methods for analytical characterization, and discuss its critical role as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS).[4]

Section 1: Physicochemical Properties and Molecular Characteristics

3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a structurally distinct molecule combining a flexible propanol side chain with a phenyl ring functionalized by a trifluoromethoxy group at the para position. This substitution is critical to its utility in drug design.

Molecular Structure:

Caption: Chemical structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 1000519-40-3 | [5] |

| Molecular Formula | C₁₀H₁₁F₃O₂ | [5] |

| Molecular Weight | 220.19 g/mol | [5] |

| Appearance | Data not available | [5][6] |

| Boiling Point | Data not available | [6] |

| Solubility | Data not available | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [5] |

The Trifluoromethoxy (-OCF₃) Moiety: A Superior Bioisostere

The -OCF₃ group is a cornerstone of this molecule's utility. While it can be considered a bioisostere of the methoxy (-OCH₃) group, its electronic properties are vastly different. The powerful inductive electron-withdrawing effect of the three fluorine atoms significantly impacts the phenyl ring's electronics and the overall properties of the molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[7][8] This contrasts with a methoxy group, which is prone to O-demethylation. This enhanced stability can lead to a longer in-vivo half-life for drug candidates.[3]

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl or even a trifluoromethyl group.[7] This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for CNS-active drugs.[7]

-

Binding Interactions: The strong dipole of the -OCF₃ group can engage in favorable interactions with biological targets, potentially improving binding affinity and selectivity.[9]

Section 2: Synthesis and Purification

While specific literature on the synthesis of CAS 1000519-40-3 is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles and analogous reactions.[10][11] The most direct approach involves the olefination of 4-(trifluoromethoxy)benzaldehyde followed by catalytic hydrogenation.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol:

This protocol is a self-validating system, where successful synthesis is confirmed by the analytical characterization described in Section 3.

Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-ol (Intermediate)

-

Causality: The Wittig reaction is a highly reliable and specific method for converting aldehydes into alkenes, ensuring the double bond is formed in the desired location.[11][12] Using a phosphonate ylide that introduces a C2-alcohol unit (or a precursor like an ester) is a common strategy.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add triphenylphosphine and ethyl 2-bromoacetate in anhydrous toluene.

-

Heat the mixture to reflux for 4 hours to form the phosphonium salt. Cool to room temperature.

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to generate the ylide. Stir for 1 hour at 0°C.

-

Slowly add a solution of 4-(trifluoromethoxy)benzaldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product is an α,β-unsaturated ester. This ester is then reduced using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at -78°C to yield the allylic alcohol intermediate.

-

Step 2: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (Final Product)

-

Causality: Catalytic hydrogenation is the most effective method for reducing a carbon-carbon double bond without affecting the aromatic ring or the trifluoromethoxy group.[13] Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.[14]

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in an appropriate solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.

-

Carefully vent the hydrogen and purge the vessel with argon or nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification:

-

Purify the crude product using silica gel column chromatography. A solvent system of hexane and ethyl acetate is appropriate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the final product.

Section 3: Spectroscopic and Analytical Characterization

As no public spectra are available, this section provides the expected analytical data based on the chemical structure and known spectroscopic principles. These predictions serve as a benchmark for researchers to validate their synthetic results.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.4 ppm). The protons ortho to the -OCF₃ group will be a doublet, and the protons meta will be another doublet, exhibiting a typical AA'BB' splitting pattern.

-

Aliphatic Protons:

-

Hydroxyl Proton: A broad singlet, which will disappear upon a D₂O shake.[16]

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the ~120-160 ppm range. The carbon attached to the -OCF₃ group will show a quartet due to coupling with the fluorine atoms.

-

-OCF₃ Carbon: A quartet around 121 ppm with a large C-F coupling constant.

-

Aliphatic Carbons: Three signals expected in the upfield region (~25-65 ppm).

-

-

¹⁹F NMR (Fluorine NMR):

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing around -58 ppm.[17]

-

-

FT-IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad, strong band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O Stretch (Ether & Alcohol): Strong, sharp bands in the 1250-1050 cm⁻¹ region. The C-F stretches will also be prominent in this fingerprint region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 220.19.

-

Key Fragments: Expect fragments corresponding to the loss of water (M-18), loss of the propyl alcohol chain, and the stable tropylium-like ion of the substituted benzene ring.

-

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The primary value of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[10][18][19]

Pathway to Bioactive Molecules:

Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).

Its structure is particularly well-suited as a precursor for compounds targeting the central nervous system. The corresponding amine, 3-(4-(trifluoromethoxy)phenyl)propan-1-amine, is described as a building block for potential antidepressants, anxiolytics, or antipsychotics.[4] The conversion of the subject alcohol to this amine can be readily achieved through standard organic transformations such as mesylation followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction.

The rationale for its use is clear: the trifluoromethoxy-substituted phenylpropanol scaffold provides an ideal framework. The phenyl ring and propyl chain can be modified to optimize target binding, while the -OCF₃ group imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased metabolic stability and enhanced brain penetration.[3]

Section 5: Safety, Handling, and Storage

While a comprehensive, substance-specific safety dataset for 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is not publicly available, prudent laboratory practices are essential.[6]

-

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes. The related aldehyde is a known irritant, and similar properties should be assumed for the alcohol.[20]

-

-

Storage:

-

Store the compound in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[5]

-

For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

3-(4-(trifluoromethoxy)phenyl)propan-1-ol is more than just a chemical intermediate; it is a strategically designed building block for the development of advanced therapeutics. Its key feature, the trifluoromethoxy group, confers significant advantages in metabolic stability and lipophilicity, making it highly valuable for creating drug candidates with improved pharmacokinetic profiles.[3][7] The straightforward synthetic accessibility and the potential for conversion into a variety of bioactive molecules, particularly for CNS disorders, position this compound as a critical tool for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge to synthesize, characterize, and effectively utilize this potent building block in the pursuit of novel medicines.

References

-

MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine. Available from: [Link]

-

Pharmaffiliates. Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]

-

PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. (2023-07-18). Available from: [Link]

-

LookChem. 3-(4-trifluoromethyl-phenyl)-propan-1-ol. Hangzhou Huarong Pharm Co., Ltd. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Phenyl-1-propanol: A Key Intermediate for Fragrance and Pharma. Available from: [Link]

-

OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010-02-23). Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. (2023-07-18). Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available from: [Link]

-

MDPI. Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor. (2020-05-15). Available from: [Link]

-

Semantic Scholar. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. (2023-04-10). Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023-07-01). Available from: [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]

-

KIET Group of Institutions. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Available from: [Link]

-

Chemistry LibreTexts. The Wittig Reaction. (2023-01-23). Available from: [Link]

-

Imperial College London. NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. (2024-11-09). Available from: [Link]

-

PubMed Central (PMC). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Library of Medicine. (2011-09-02). Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Canadian Center of Science and Education. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Available from: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine [myskinrecipes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thalesnano.com [thalesnano.com]

- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]

- 16. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate | Imperial College London [data.hpc.imperial.ac.uk]

- 18. Buy 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | 1270402-36-2 [smolecule.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 3-[4-(Trifluoromethyl)phenyl]propanal | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural elucidation, physicochemical properties, a detailed, field-proven synthesis protocol, and thorough spectroscopic characterization. The strategic incorporation of the trifluoromethoxy (-OCF₃) group often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a valuable building block.[1][2] This document serves as a practical resource for scientists and drug development professionals engaged in the synthesis and application of novel fluorinated molecules.

Nomenclature and Structure Elucidation

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound in focus is systematically named and cataloged as follows:

-

IUPAC Name: 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

-

CAS Number: 1000519-40-3[3]

-

Molecular Formula: C₁₀H₁₁F₃O₂[3]

-

Molecular Weight: 220.19 g/mol [3]

The structure consists of a propan-1-ol chain attached at the 3-position to a benzene ring. The phenyl ring is substituted at the para-position (position 4) with a trifluoromethoxy group.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These data are essential for experimental design, including solvent selection, reaction temperature control, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₃O₂ | [3] |

| Molecular Weight | 220.19 g/mol | [3] |

| Physical State | Liquid (at 20°C) | |

| Boiling Point | 60 °C at 1.13 mmHg | |

| Specific Gravity | 1.21 (20/20) | |

| Refractive Index | 1.46 | |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis and Purification

The preparation of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is most reliably achieved via the reduction of its corresponding carboxylic acid precursor, 3-(4-(trifluoromethoxy)phenyl)propanoic acid. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard and effective methodology.

Experimental Protocol: Reduction of 3-(4-(trifluoromethoxy)phenyl)propanoic acid

Causality Statement: This protocol utilizes lithium aluminum hydride (LiAlH₄), a potent source of hydride ions (H⁻), to reduce the carboxylic acid functional group directly to a primary alcohol. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness under the highly reactive conditions. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture. The final workup with a sequential addition of water and aqueous base is a Fieser workup, designed to safely quench excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

Step-by-Step Methodology:

-

Preparation: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula. Lithium aluminum hydride (1.2 equivalents) is then carefully added in portions at 0°C (ice-water bath).

-

Substrate Addition: 3-(4-(trifluoromethoxy)phenyl)propanoic acid (1.0 equivalent), dissolved in 50 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Workup): The flask is cooled to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

'X' mL of H₂O (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of H₂O.

-

-

Filtration and Extraction: The resulting granular precipitate is removed by vacuum filtration through a pad of Celite, washing the filter cake with ethyl acetate (3 x 50 mL). The combined organic filtrate is washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 3-(4-(trifluoromethoxy)phenyl)propan-1-ol as a colorless liquid.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, we expect distinct signals for the aromatic protons, the three methylene groups in the propyl chain, and the hydroxyl proton.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.15 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~3.68 | Triplet | 2H | -CH₂-OH |

| ~2.75 | Triplet | 2H | -CH₂-Ar |

| ~1.90 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.50 (variable) | Singlet (broad) | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The trifluoromethoxy group significantly influences the chemical shift of the carbon it is attached to (C-4) and also introduces carbon-fluorine coupling.

Predicted ¹³C NMR Data (Solvent: CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 (quartet, J ≈ 2 Hz) | Aromatic (C-4, attached to -OCF₃) |

| ~140 | Aromatic (C-1) |

| ~130 | Aromatic (C-2, C-6) |

| ~121 | Aromatic (C-3, C-5) |

| ~121 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~62 | -CH₂-OH |

| ~34 | -CH₂-CH₂-OH |

| ~31 | -CH₂-Ar |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups. The key absorptions for this molecule will be the broad O-H stretch from the alcohol, the C-H stretches from the alkyl and aromatic groups, and the strong C-F and C-O stretches from the trifluoromethoxy group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Medium-Strong | Aromatic C=C stretch |

| 1250-1050 | Very Strong | C-F and C-O stretches (-OCF₃) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Applications in Research and Development

The trifluoromethoxy (-OCF₃) group is a privileged moiety in modern drug design.[4][5] Its incorporation into molecular scaffolds can profoundly and beneficially alter key properties:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: It can block sites of metabolism, protecting the molecule from enzymatic degradation and thereby increasing its bioavailability and half-life.[1]

-

Improved Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to more favorable interactions with target proteins.

Therefore, 3-(4-(trifluoromethoxy)phenyl)propan-1-ol serves as a critical building block for synthesizing more complex molecules where these properties are desired. It is a key intermediate in the development of novel therapeutics, particularly in oncology and for treating infectious diseases.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid contact with skin and eyes and avoid inhalation of vapors.[6]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[6][8]

Visualized Workflows and Structures

Diagram 1: Synthesis Workflow

Caption: Chemical synthesis route from the carboxylic acid to the target alcohol.

Diagram 2: Structure-Spectra Correlation

Caption: Correlation of key structural features with expected spectroscopic signals.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health. [Link]

-

The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol. (n.d.). Pharmaffiliates. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). OSTI.GOV. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

The Trifluoromethoxy Group: A Guide to Understanding its Influence on Lipophilicity and pKa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-trifluoromethoxy (-OCF₃) substituent has garnered significant attention for its unique electronic and lipophilic characteristics. This guide provides a comprehensive overview of the impact of the 4-trifluoromethoxy group on two critical molecular properties: lipophilicity (logP) and acidity (pKa). As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights to aid researchers in the rational design and development of novel compounds.

The trifluoromethoxy group is a potent electron-withdrawing group, significantly influencing the electron density of an aromatic ring to which it is attached.[1] This electronic perturbation has profound effects on the ionization of nearby acidic or basic centers, thereby altering the pKa. Concurrently, the -OCF₃ group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes, a critical factor for drug absorption and distribution.[1] Understanding and quantifying these effects are paramount for predicting a drug candidate's behavior in biological systems.

This guide will delve into the theoretical underpinnings of how the 4-trifluoromethoxy group exerts its influence, provide a comparative analysis of its effects on different aromatic scaffolds, and offer detailed, validated protocols for the experimental and in silico determination of logP and pKa.

The Dual Nature of the Trifluoromethoxy Substituent: Electronic Effects and Lipophilicity

The trifluoromethoxy group's influence on molecular properties stems from a combination of strong inductive electron withdrawal and a significant contribution to lipophilicity.

Electronic Influence and the Hammett Constant

The electronic effect of a substituent on an aromatic ring can be quantified using the Hammett equation, which relates the reaction rates and equilibrium constants of substituted benzoic acids to that of benzoic acid itself. The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the 4-trifluoromethoxy group, the para-substituent constant (σₚ) is approximately 0.35 . This positive value indicates that the -OCF₃ group is a moderate to strong electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic ring through the oxygen atom (a -I inductive effect).

This electron-withdrawing nature has a direct impact on the pKa of acidic and basic functional groups attached to the aromatic ring.

-

For acidic compounds (e.g., phenols, carboxylic acids): The electron-withdrawing -OCF₃ group stabilizes the conjugate base by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa .

-

For basic compounds (e.g., anilines): The electron-withdrawing -OCF₃ group decreases the electron density on the nitrogen atom, making it less available to accept a proton. This reduces the basicity and lowers the pKa of the conjugate acid .

Contribution to Lipophilicity: The Hansch Constant

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). The contribution of a substituent to a molecule's lipophilicity can be estimated using the Hansch hydrophobicity constant (π). The π value for the trifluoromethoxy group is approximately 1.04 , indicating a significant increase in lipophilicity when it replaces a hydrogen atom on an aromatic ring.[2] This high lipophilicity is attributed to the replacement of hydrogen atoms with larger, less polarizable fluorine atoms.[2]

Impact on Lipophilicity and pKa of 4-Trifluoromethoxy Substituted Compounds: A Comparative Analysis

| Compound | Parent Compound | 4-Trifluoromethoxy Substituted Compound | Change |

| Aniline | pKa: 4.6logP: 0.9 | 4-Trifluoromethoxyaniline pKa (predicted): 3.75[3]logP (experimental): 2.82 | ΔpKa: -0.85 ΔlogP: +1.92 |

| Phenol | pKa: 9.9logP: 1.5 | 4-Trifluoromethoxyphenol pKa (experimental): 9.39[4]logP (calculated): 2.29[5] | ΔpKa: -0.51 ΔlogP: +0.79 |

| Benzoic Acid | pKa: 4.2logP: 1.9 | 4-Trifluoromethoxybenzoic Acid pKa (predicted): 3.69[1][6]logP (predicted): 2.94 | ΔpKa: -0.51 ΔlogP: +1.04 |

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally for critical applications. The pKa of 4-trifluoromethylphenol is also reported as 8.675.[7][8]

As the data illustrates, the 4-trifluoromethoxy group consistently decreases the pKa (increases acidity) and increases the logP (increases lipophilicity) across these different aromatic systems.

Methodologies for the Determination of Lipophilicity and pKa

Accurate determination of logP and pKa is essential for drug discovery and development. A variety of experimental and in silico methods are available, each with its own advantages and limitations.

Experimental Determination of Lipophilicity (logP)

The choice of method for logP determination often depends on the properties of the compound, the desired accuracy, and the required throughput.

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[9] However, it is labor-intensive and requires relatively large amounts of pure compound. It is most accurate for compounds with logP values in the range of -2 to 4.[9]

Step-by-Step Protocol for Shake-Flask logP Determination

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking the two solvents together and allowing them to separate.

-

Saturate water with n-octanol in the same manner. Use the appropriate aqueous buffer if determining the distribution coefficient (logD) at a specific pH.

-

-

Sample Preparation:

-

Dissolve a known amount of the test compound in the aqueous phase to a concentration not exceeding 0.01 M.

-

-

Partitioning:

-

In a suitable vessel, combine the aqueous solution of the compound with the n-octanol phase at a known volume ratio.

-

Shake the vessel at a constant temperature (typically 25°C) until equilibrium is reached. This can take anywhere from a few minutes to several hours.

-

-

Phase Separation:

-

Separate the two phases by centrifugation to ensure complete separation and avoid emulsions.

-

-

Concentration Analysis:

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀(P)

-

The RP-HPLC method is a faster, more automated alternative to the shake-flask method and is suitable for a wider range of lipophilicities (logP 0-6). It is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its logP.

Step-by-Step Protocol for RP-HPLC logP Determination

-

System Preparation:

-

Equilibrate an RP-HPLC system with a C18 column using a mobile phase of methanol/water or acetonitrile/water at a constant temperature.

-

-

Calibration:

-

Inject a series of standard compounds with known logP values that span the expected range of the test compound.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the void time of the column.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

-

-

Calculation:

-

Use the calibration curve to determine the logP of the test compound from its measured log(k).

-

Diagram of Experimental Workflow for logP Determination

Caption: Workflow for pKa determination.

In Silico Prediction of Lipophilicity and pKa

A variety of computational methods are available for the prediction of logP and pKa. These methods are valuable for high-throughput screening of virtual compound libraries and for prioritizing compounds for synthesis and experimental testing.

-

Fragment-based methods: These methods calculate logP by summing the contributions of individual molecular fragments.

-

Property-based methods: These approaches use molecular properties such as size, polarity, and hydrogen bonding capacity to predict logP and pKa.

-

Quantum mechanical methods: These more computationally intensive methods can provide highly accurate predictions of pKa by calculating the energies of the protonated and deprotonated species.

While in silico predictions are a powerful tool, it is crucial to validate these predictions with experimental data, especially for lead compounds and candidates for further development.

Conclusion

The 4-trifluoromethoxy group is a valuable substituent in medicinal chemistry, offering a means to fine-tune the lipophilicity and pKa of drug candidates. Its strong electron-withdrawing nature consistently increases the acidity of nearby functional groups, while its fluorinated structure significantly enhances lipophilicity. This guide has provided a framework for understanding these effects and has detailed robust experimental protocols for their quantification. By integrating the theoretical principles and practical methodologies presented here, researchers can make more informed decisions in the design and optimization of novel therapeutics. As with all physicochemical parameters, the interplay between lipophilicity and pKa is complex, and a thorough understanding of their combined influence is essential for successful drug development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Prakesch, M., Grimaud, L., & Alayrac, C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 24. [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- Avdeef, A. (2012).

- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620–643.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D. Retrieved from [Link]

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53–71. [Link]

-

Chegg. (2022, October 6). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. govinfo.gov [govinfo.gov]

- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 4. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 8. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and its strategic importance in medicinal chemistry.

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.[3][4] When compared to its methoxy (-OCH3) counterpart, the trifluoromethoxy group is more resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[5] This increased metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[3][4]

Furthermore, the highly electronegative fluorine atoms in the -OCF3 group significantly alter the electronic properties of the aromatic ring, while its steric bulk and lipophilicity can improve membrane permeability and binding affinity to biological targets.[3][4][5] 3-(4-(trifluoromethoxy)phenyl)propan-1-ol serves as a valuable building block, providing a trifluoromethoxylated phenyl core attached to a flexible three-carbon chain with a terminal alcohol. This alcohol moiety provides a reactive handle for further chemical modifications, making this compound an attractive starting point for the synthesis of a diverse range of more complex molecules.

Physicochemical and Structural Properties

The key physicochemical properties of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C10H11F3O2 | [6] |

| Molecular Weight | 220.19 g/mol | [6] |

| CAS Number | 1000519-40-3 | [6] |

| Synonyms | 3-[4-(trifluoromethoxy)phenyl]propan-1-ol | [6] |

| Appearance | Predicted to be a colorless to light yellow liquid or white powder | [3][7] |

| Storage | 2-8°C, Refrigerator | [6] |

The structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is depicted in the diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility Profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation science. Poor aqueous solubility can impede oral bioavailability, lead to unreliable in vitro assay results, and present significant formulation challenges. This guide provides a detailed technical overview of the methodologies required to thoroughly characterize the solubility profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of interest in medicinal chemistry. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining kinetic, thermodynamic, pH-dependent, and co-solvent mediated solubility. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for generating high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1][2] However, these same modifications can also significantly impact aqueous solubility. 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, with its combination of a lipophilic trifluoromethoxy-substituted phenyl ring and a polar propanol chain, presents an interesting case for solubility assessment. An early and thorough characterization of its solubility is paramount to de-risk its development, guide formulation strategies, and ensure the integrity of biological screening data.[3]

This guide will provide the necessary protocols to build a comprehensive solubility profile, moving from high-throughput screening methods to definitive equilibrium-based measurements.

Physicochemical Properties of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₁₁F₃O₂ | [4] |

| Molecular Weight | 220.19 g/mol | [4] |

| CAS Number | 1000519-40-3 | [4] |

| Predicted pKa | ~15.0 (for the alcohol group, indicating it is non-ionizable in the physiological pH range) | [5] |

| Predicted XLogP3 | ~2.5-3.0 (indicative of moderate lipophilicity) | [6] |

Note: Predicted values are estimations and should be experimentally verified. The predicted XLogP3 suggests that the compound is moderately lipophilic, which can often correlate with lower aqueous solubility. The high pKa of the alcohol group indicates it will remain in a neutral state across the physiological pH range of 1.2-6.8.

Experimental Workflows for Solubility Determination

A multi-faceted approach is required to build a complete solubility profile. The following diagram outlines the logical flow of experiments, from initial rapid screening to in-depth characterization.

Caption: Step-by-step kinetic solubility workflow.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in 100% DMSO.

-

Plating: In a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the sample wells.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and shake for 2 hours at room temperature (25°C). [7]5. Measurement: Measure the turbidity of each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering signal to positive (known insoluble compound) and negative (buffer with 2% DMSO) controls to determine the solubility classification.

Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" for solubility measurement, determining the equilibrium concentration of a compound in a saturated solution. [8]It is a lower-throughput, more resource-intensive method typically performed on lead candidates during pre-formulation. [9]The shake-flask method is the most common approach. [10]

Causality and Experimental Choices

-

Why excess solid? Adding an excess of the solid compound ensures that an equilibrium is established between the dissolved and undissolved states, leading to a truly saturated solution. [11]* Why a long incubation? Achieving true equilibrium can be a slow process, especially for crystalline solids. An extended incubation period (typically 18-24 hours or longer) is necessary to ensure the dissolution process has completed. [8][11]* Why HPLC-UV/LC-MS? These analytical techniques provide accurate and specific quantification of the dissolved compound, separating it from any potential impurities or degradants. HPLC-UV is often sufficient, while LC-MS/MS offers higher sensitivity for very poorly soluble compounds. [8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Caption: Step-by-step thermodynamic solubility workflow.

Detailed Steps:

-

Sample Preparation: Add an excess amount (e.g., 2 mg) of solid 3-(4-(trifluoromethoxy)phenyl)propan-1-ol to a vial containing 1 mL of the test buffer.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C to mimic physiological conditions) for 24 hours to reach equilibrium. [12][13]3. Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully collect the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. [12]4. Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the clarified supernatant into a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze its concentration using a validated HPLC-UV or LC-MS/MS method. [11]5. Data Reporting: The solubility is reported in units of µg/mL or mM.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can vary dramatically with pH. While 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a neutral molecule, it is crucial to experimentally confirm its solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) as recommended by regulatory guidelines like ICH M9. [13][14]This is typically done using the thermodynamic shake-flask method in different buffers.

Causality and Experimental Choices

-

Why pH 1.2, 4.5, and 6.8? These specific pH values are mandated by regulatory agencies (FDA, EMA) as they represent the fasting stomach (pH 1.2), and the proximal and distal small intestine, respectively. [14][15]* Why 37°C? This temperature is chosen to mimic human body temperature, which is a critical parameter for Biopharmaceutics Classification System (BCS) studies. [13]

Protocol: pH-Solubility Profile

The thermodynamic shake-flask protocol described in Section 5.2 should be followed. The experiment is run in parallel using at least the following three buffer systems: [12]* pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

-

pH 4.5: Acetate buffer.

-

pH 6.8: Phosphate buffer.

Data Presentation:

| Buffer (37°C) | pH (Initial) | pH (Final) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |

| 0.1 N HCl | 1.2 | |||

| Acetate Buffer | 4.5 | |||

| Phosphate Buffer | 6.8 |

It is critical to measure the pH of the saturated solution at the end of the experiment, as it can sometimes shift.

Co-solvent Solubility Evaluation

For poorly soluble compounds, formulations often include co-solvents to enhance solubility. [16]Evaluating the impact of common pharmaceutical co-solvents on the solubility of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol provides critical data for formulation development.

Causality and Experimental Choices

-

Why Ethanol, Propylene Glycol, PEG 400? These are among the most widely used and accepted co-solvents in oral and parenteral drug formulations due to their solubilizing capacity and safety profiles.

-

Why a Range of Concentrations? Testing a range of co-solvent concentrations (e.g., 10%, 20%, 40% v/v in water) allows for the construction of a solubility curve, which can be used to identify the optimal co-solvent percentage and to build predictive models. [17]

Protocol: Co-solvent Effects

This study also utilizes the thermodynamic shake-flask method (Section 5.2). The experiment is performed using various mixtures of co-solvent and water as the solvent system.

Data Presentation:

| Co-solvent System (v/v in Water) | Thermodynamic Solubility (µg/mL) | Fold Increase vs. Water |

| 100% Water | 1.0 | |

| 10% Ethanol | ||

| 20% Ethanol | ||

| 40% Ethanol | ||

| 10% Propylene Glycol | ||

| 20% Propylene Glycol | ||

| 40% Propylene Glycol | ||

| 10% PEG 400 | ||

| 20% PEG 400 | ||

| 40% PEG 400 |

Conclusion

Characterizing the solubility profile of a compound like 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a non-trivial but essential task in pharmaceutical development. By systematically applying the kinetic, thermodynamic, pH-dependent, and co-solvent evaluation protocols detailed in this guide, researchers can generate a robust and reliable dataset. This data will empower informed decision-making, from lead candidate selection and risk assessment to the rational design of effective drug delivery systems, ultimately increasing the probability of developmental success.

References

-

Pharmaffiliates. 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol.

-

PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal.

-

U.S. National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine.

-

Benchchem. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

-

Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol.

-

U.S. National Library of Medicine. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

-

Pharmaffiliates. 3-(4-(Trifluoromethyl)phenyl)propan-1-ol.

-

Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

-

TCI Chemicals. 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

-

AiFChem. 3-(4-(Trifluoromethyl)phenyl)propan-1-ol.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Evotec. Thermodynamic Solubility Assay.

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments.

-

Creative Biolabs. Solubility Assessment Service.

-

BioDuro. ADME Solubility Assay.

-

Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

-

BLDpharm. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

-

Enamine. Shake-Flask Aqueous Solubility Assay.

-

U.S. National Library of Medicine. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin.

-

International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

-

ResearchGate. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.

-

ResearchGate. Review of the cosolvency models for predicting solubility in solvent mixtures.

-

ConnectSci. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules.

-

ResearchGate. Experimental ∆logP effects for matched molecular pairs of 24 neutral...

-

Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.

-

U.S. National Library of Medicine. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).

-

Admescope. ICH M9 and the Biopharmaceutics Classification System.

-

Wikipedia. Cosolvent.

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

Co-solvency and anti-solvent method for the solubility enhancement.

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents.

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers.

-

U.S. National Library of Medicine. Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine [myskinrecipes.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]

- 6. 3-[4-(Trifluoromethyl)phenyl]propanal | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. who.int [who.int]

- 13. admescope.com [admescope.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol by Column Chromatography

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol via column chromatography. It is designed to offer practical, in-depth solutions to common challenges, moving beyond a simple procedural outline to explain the underlying principles and rationale for each step. Our goal is to empower you with the expertise to not only execute this purification successfully but also to troubleshoot and adapt the methodology to your specific experimental context.

Understanding the Molecule: Key Physicochemical Properties

Before delving into the purification protocol, it is crucial to understand the physicochemical characteristics of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. These properties dictate its behavior during chromatographic separation.

| Property | Value | Significance for Chromatography |

| Molecular Formula | C₁₀H₁₁F₃O₂ | Indicates the presence of a polar alcohol group and a relatively nonpolar trifluoromethoxy-substituted phenyl ring. |

| Molecular Weight | 220.19 g/mol [1] | Influences diffusion rates but is less critical than polarity for this technique. |

| Polarity | Moderately Polar | The hydroxyl (-OH) group is a primary site for interaction with the polar stationary phase (silica gel). The trifluoromethoxy group (-OCF₃) is electron-withdrawing and increases the polarity of the aromatic ring compared to an unsubstituted phenyl ring. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Crucial for sample loading and mobile phase selection. |

| Storage | 2-8°C, in a refrigerator[1] | Suggests potential for slow degradation at room temperature. |

The presence of both a polar alcohol and a fluorinated aromatic ring makes column chromatography an ideal purification technique, allowing for separation from less polar starting materials or byproducts and more polar impurities.

Recommended Purification Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of gram-scale quantities of crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Materials:

-

Crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand (washed and dried)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

-

Solvent System Selection (TLC Analysis):

-

Prepare a stock solution of your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a solvent system of hexane and ethyl acetate. A good starting ratio is 4:1 (hexane:ethyl acetate).

-

Visualize the plate under a UV lamp.

-

The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35.[2] Adjust the solvent ratio as needed; increasing the ethyl acetate concentration will increase the Rf value.[3]

-

-

Column Packing (Slurry Method):

-

Secure the column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column.[4]

-

Add a thin layer of sand (approx. 1 cm) on top of the plug.[2]

-

In a separate beaker, create a slurry of silica gel in your chosen eluent (the less polar solvent mixture determined by TLC).

-

Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[5]

-

Allow the silica to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[2]

-

Drain the solvent until it is just level with the top of the sand layer. Crucially, do not let the column run dry at any stage. [5][6]

-

-

Sample Loading:

-

Dissolve the crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.

-

Carefully pipette the sample solution onto the top of the sand layer.

-

Drain the solvent until the sample has fully entered the silica gel.

-

Gently add a small amount of fresh eluent to wash any remaining sample from the sides of the column into the silica.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the eluent.

-

Begin to collect fractions in appropriately sized test tubes or flasks.[7]

-

Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[6]

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

-

-

Product Isolation:

-

Combine the fractions that contain the pure desired product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

-

Visualizing the Workflow

Caption: A flowchart of the column chromatography purification process.

Troubleshooting Guide & FAQs

Q1: My compound is not moving off the baseline (Rf is too low), even with a high concentration of ethyl acetate.

-

Cause: The chosen solvent system is not polar enough to effectively elute your compound. 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is moderately polar, and if your crude mixture contains highly polar impurities, they can interact strongly with the silica gel.

-

Solution:

-

Increase the Polarity of the Mobile Phase: A common and effective strategy is to add a small percentage of methanol to your eluent. For example, start with a mobile phase of dichloromethane containing 1-5% methanol. Be cautious, as methanol is a very polar solvent, and adding too much can cause all compounds to elute quickly with poor separation.

-

Alternative Stationary Phases: If your compound is exceptionally polar or sensitive to the acidic nature of silica, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.[8]

-

Q2: All my spots are coming off the column at once, with very poor separation.

-

Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front.

-

Solution:

-

Decrease the Polarity of the Mobile Phase: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 mixture.

-

Check Sample Loading: Overloading the column with too much crude material can lead to broad bands and poor separation. As a general rule, the amount of silica gel should be 20-50 times the weight of your crude sample.[4]

-

Ensure Proper Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent for loading.

-

Q3: I see streaking or tailing of my spots on the TLC plate and column.

-

Cause: This can be due to several factors:

-

Compound Instability: The compound may be degrading on the acidic silica gel.

-

Inappropriate Solvent: The compound may not be fully soluble in the mobile phase at all concentrations.

-

Overloading: Too much sample applied to the TLC plate or column.

-

-

Solution:

-

Test for Stability: Run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If you see spots that are not on the diagonal, your compound is likely decomposing.

-

Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent.

-

Use a Different Solvent System: Try a different combination of solvents. For example, dichloromethane/methanol can sometimes provide better peak shape for polar compounds.

-

Q4: The column is running very slowly or has stopped completely.

-

Cause:

-

Fine Silica Particles: The silica gel may contain very fine particles that are clogging the column frit or the packing itself.

-

Precipitation: The compound or an impurity may have precipitated at the top of the column.

-

Improper Packing: The column may have been packed too tightly or unevenly.

-

-

Solution:

-

Apply Gentle Pressure: Use a pipette bulb or a regulated air line to apply gentle pressure to the top of the column.

-

Check for Blockages: If pressure does not help, there may be a blockage at the stopcock. Carefully try to dislodge it with a thin wire.[8]

-

Repack the Column: In severe cases, the best solution is to carefully unpack and then repack the column.

-

Logical Decision-Making in Purification

Caption: A decision tree for troubleshooting column chromatography.

References

-

Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

Supporting Information for an article. Purification by silica gel column chromatography. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

-

PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal. [Link]

-

MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine. [Link]

-

Pharmaffiliates. 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Student Doctor Network Forums. TLC Chromatography Question. [Link]

-

Reddit. Organic chem TLC. [Link]

-

YouTube. Performing Column Chromatography. [Link]

-

MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Phenylpropanol (CAS 122-97-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. reddit.com [reddit.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Welcome to the technical support guide for the synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for yield improvement. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol can be approached through several primary routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. The two most common strategies involve the reduction of a carbonyl group or the hydrogenation of an unsaturated precursor.

Section 2: Troubleshooting Guide - Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis.

Scenario 1: Reduction of 3-(4-(trifluoromethoxy)phenyl)propanoic Acid

The reduction of the corresponding carboxylic acid is a direct and common route. However, several factors can lead to suboptimal yields.

Question: My yield is consistently low (<70%) when reducing 3-(4-(trifluoromethoxy)phenyl)propanoic acid with lithium aluminum hydride (LiAlH₄). What are the likely causes and how can I improve it?

Answer:

Low yields in LiAlH₄ reductions of carboxylic acids are a frequent issue, often stemming from three key areas: reagent activity, reaction conditions, and work-up procedures.

-

Causality - Reagent Activity & Reaction Mechanism: The reduction of a carboxylic acid with LiAlH₄ is more demanding than the reduction of an ester or an aldehyde. The first equivalent of hydride reacts with the acidic proton of the carboxyl group to form a lithium carboxylate salt and hydrogen gas. This carboxylate is less electrophilic and thus harder to reduce. Sub-optimal reagent quality or insufficient equivalents will result in incomplete conversion.[1]

-

Troubleshooting & Solutions:

-

Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[2] Any moisture in the solvent (typically THF or diethyl ether) or on the glassware will consume the reagent, leading to lower effective stoichiometry. Always use freshly distilled, anhydrous solvents.

-

Verify LiAlH₄ Quality and Stoichiometry: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content. For carboxylic acids, a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) is recommended to ensure complete conversion.

-

Consider an Alternative - Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative that often provides cleaner reactions and higher yields for carboxylic acid reductions.[3][4] It is generally more selective and the work-up is often simpler.

-

Optimize the Work-up Procedure: Improper work-up can lead to the formation of emulsions or insoluble aluminum salts that trap the product. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) is often beneficial. For a more effective work-up, consider a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easily filtered.

-

Question: I am using BH₃·THF for the reduction, but the reaction seems sluggish and incomplete. Why is this happening?

Answer:

While often superior to LiAlH₄ for this transformation, the efficacy of BH₃·THF can be compromised by a few factors.

-

Causality - Reagent Stability: BH₃·THF is a complex with limited stability, especially at room temperature or in the presence of moisture. Decomposition can occur, reducing its effective concentration.[3]

-

Troubleshooting & Solutions:

-

Use High-Quality, Stabilized BH₃·THF: Purchase from a reputable supplier and store it under an inert atmosphere at the recommended temperature (typically 2-8 °C).

-

Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid byproduct formation at elevated temperatures.

-

Consider a More Stable Borane Source: Borane dimethyl sulfide complex (BH₃·SMe₂) is more stable and concentrated than BH₃·THF, though its pungent odor requires working in a well-ventilated fume hood.[3]

-

Scenario 2: Hydrogenation of 4-(Trifluoromethoxy)cinnamic Acid

Another common pathway is the hydrogenation of the corresponding cinnamic acid derivative. This reduces both the alkene and the carboxylic acid in a single step under the right conditions.

Question: During the hydrogenation of 4-(trifluoromethoxy)cinnamic acid, I am getting a significant amount of 3-(4-(trifluoromethoxy)phenyl)propanoic acid instead of the desired alcohol. How can I promote full reduction?

Answer:

This is a classic issue of chemoselectivity. The carbon-carbon double bond of a cinnamic acid is readily hydrogenated, but the subsequent reduction of the carboxylic acid requires more forcing conditions.

-

Causality - Reaction Energetics: Catalytic hydrogenation of an alkene is typically much faster and occurs under milder conditions than the hydrogenation of a carboxylic acid. Standard catalysts like Palladium on carbon (Pd/C) at low pressure will primarily yield the saturated carboxylic acid.[4]

-

Troubleshooting & Solutions:

-

Choice of Catalyst: For the reduction of a carboxylic acid to an alcohol, more robust catalysts are needed. Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) or Ruthenium catalysts are generally more effective than Palladium for this transformation.

-

Increase Hydrogen Pressure and Temperature: This is the most critical parameter. High pressure (typically >500 psi or ~35 bar) and elevated temperatures (100-150 °C) are usually required to facilitate the reduction of the carboxylic acid group.

-

Two-Step Approach: A more reliable and often higher-yielding approach is to perform the synthesis in two distinct steps:

-